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Cat. No.: B8085429 Get Quote
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Introduction
Glycoprotein 100 (gp100), also known as Premelanosome Protein (PMEL) or Pmel17, is a type

I transmembrane glycoprotein primarily expressed in melanocytes and melanoma cells.[1][2] It

is a key protein in the biogenesis of melanosomes, the organelles responsible for melanin

synthesis and storage.[3][4] The gp100 protein undergoes a series of proteolytic processing

steps, generating various fragments that are crucial for forming the fibrillar matrix within

melanosomes, which serves as a scaffold for melanin deposition.[4]

Beyond its physiological role, gp100 has gained significant attention in oncology and

immunology. Specific peptide fragments derived from gp100 are recognized as tumor-

associated antigens by the immune system.[5][6][7] When these peptides are presented on the

surface of melanoma cells by Major Histocompatibility Complex (MHC) class I molecules, they

can be targeted by cytotoxic T lymphocytes (CTLs), triggering an anti-tumor immune response.

[5][8] This has positioned gp100 as a prime target for the development of cancer vaccines and

immunotherapies, such as adoptive T-cell therapy and immune-mobilizing monoclonal T-cell

receptors against cancer (ImmTACs).[7][9]

Core Biological Functions
The gp100 protein has a dual role, functioning both in normal melanocyte physiology and as a

target for the immune system in the context of melanoma.
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Role in Melanosome Biogenesis
Gp100 is integral to the structural maturation of melanosomes.[3] After synthesis in the

endoplasmic reticulum and processing through the Golgi apparatus, gp100 is trafficked to

early-stage melanosomes (Stage I and II).[4] Here, it undergoes proteolytic cleavage, and the

resulting fragments assemble into a fibrillar amyloid matrix.[4] This matrix is essential for the

elongated, elliptical shape of mature melanosomes and provides the necessary scaffold for

melanin polymerization and storage. Disruption in gp100 function can lead to defects in

melanosome structure and pigmentation.

Role as a Tumor-Associated Antigen
In melanoma cells, which are derived from melanocytes, gp100 is often highly expressed.[2][9]

As an endogenous protein, gp100 is naturally processed within the cell's antigen presentation

machinery. Fragments of the protein are degraded by the proteasome into short peptides.

These peptides can then be transported into the endoplasmic reticulum, where they bind to

MHC class I molecules. The stable peptide-MHC complexes are subsequently transported to

the cell surface for presentation to CD8+ cytotoxic T cells.[8][10]

Several gp100-derived peptides have been identified as epitopes recognized by CTLs in

melanoma patients, particularly in the context of the HLA-A*02:01 allele.[11][12] The

recognition of these gp100 peptide-MHC complexes by the T-cell receptor (TCR) on a CD8+ T

cell can initiate a signaling cascade that leads to the activation of the T cell and subsequent

lysis of the melanoma cell.[5][13]

Signaling and Antigen Presentation Pathway
The processing of gp100 for immune recognition follows the classical MHC class I antigen

presentation pathway. This process is critical for the immune surveillance of melanoma.
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Caption: Gp100 processing and MHC class I presentation pathway leading to T-cell
recognition.

Quantitative Data
The immunogenicity of gp100 fragments is highly dependent on their binding affinity to specific

HLA alleles. Modified peptides have been developed to enhance this binding and improve T-

cell responses. Below is a summary of representative gp100 peptides and their characteristics.
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Peptide Name Sequence
HLA
Restriction

Modification Function/Note

gp100209-217 ITDQVPFSV HLA-A02:01 Wild-Type

Naturally

processed

epitope

recognized by

tumor-infiltrating

lymphocytes.[12]

gp100209-

217(210M)
IMDQVPFSV HLA-A02:01 T210M

Analog peptide

with increased

binding affinity to

HLA-A02:01,

leading to

enhanced

immunogenicity.

[11][14]

gp100280-288 YLEPGPVTA HLA-A02:01 Wild-Type

A dominant,

naturally

processed

epitope

recognized by

CTLs.[12]

gp100154-162 KTWGQYWQV HLA-A*02:01 Wild-Type

Identified as an

abundant,

naturally

processed

peptide on

melanoma cells.

[12]

m-gp10025-33 EGSRNQDWL H-2Db Murine Murine

homologue used

in preclinical

mouse models to

study self-

tolerance and
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vaccine efficacy.

[8][15]

h-gp10025-33 KVPRNQDWL H-2Db Human

Human peptide

used in

xenoimmunizatio

n studies in mice,

showing higher

affinity and

immunogenicity

than the mouse

version.[8][16]

Experimental Protocols & Workflows
Studying the function of gp100 fragments involves a variety of immunological assays designed

to measure T-cell responses, cytotoxicity, and peptide-MHC interactions.

Key Experimental Methodologies
51Cr-Release Cytotoxicity Assay: This is a classic method to measure the ability of CTLs to

lyse target cells.[17][18] Target cells (e.g., melanoma cells or peptide-pulsed cells) are

labeled with radioactive Chromium-51.[19] When CTLs lyse the target cells, 51Cr is released

into the supernatant, which can be quantified to determine the percentage of specific lysis.

[17][18]

ELISpot (Enzyme-Linked Immunospot) Assay: This sensitive assay is used to quantify the

number of cytokine-producing cells at a single-cell level. To measure gp100-specific T-cell

responses, peripheral blood mononuclear cells (PBMCs) are stimulated with gp100 peptides.

[19] T cells that recognize the peptide will become activated and secrete cytokines, such as

Interferon-gamma (IFN-γ). These cytokines are captured by antibodies on a membrane,

resulting in a "spot" for each active cell.

MHC-Peptide Stability Assay: This assay measures the binding affinity and stability of a

peptide-MHC complex.[14] It often uses cell lines deficient in antigen processing, like T2

cells, which have "empty" MHC class I molecules on their surface.[14] When a high-affinity

peptide is added, it binds to and stabilizes the MHC molecules, leading to an increase in
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their surface expression that can be detected by flow cytometry using conformation-specific

antibodies.[20]

Intracellular Cytokine Staining (ICS) and Flow Cytometry: This technique allows for the

multiparametric analysis of T-cell function. After stimulation with gp100 peptides, cells are

treated with inhibitors to trap cytokines intracellularly. The cells are then stained with

fluorescent antibodies against surface markers (e.g., CD8) and intracellular cytokines (e.g.,

IFN-γ, TNF-α) and analyzed by flow cytometry to determine the phenotype and functional

profile of the responding T cells.[1]

Generalized Workflow for In Vitro T-Cell Killing Assay
The following diagram illustrates a generalized workflow for assessing the cytotoxic potential of

gp100-specific T cells against target cells.
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Caption: Generalized workflow for a chromium-release cytotoxicity assay.

Conclusion
Gp100 protein fragments serve a fundamental biological role in melanosome formation and

have become a cornerstone of melanoma immunotherapy. Their expression in melanoma cells

allows for specific targeting by the immune system. Research has focused on identifying the

most immunogenic gp100 peptides and developing strategies to enhance T-cell responses

against them.[11] Understanding the intricate details of gp100 processing, presentation, and T-

cell recognition is critical for researchers and drug development professionals aiming to design

more effective vaccines and immunotherapies for melanoma and other gp100-expressing

cancers.[7][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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